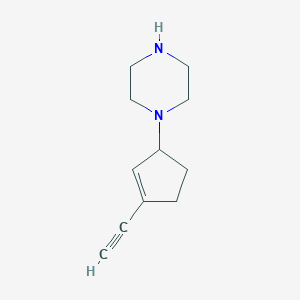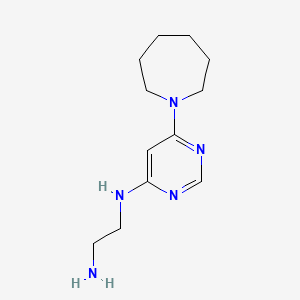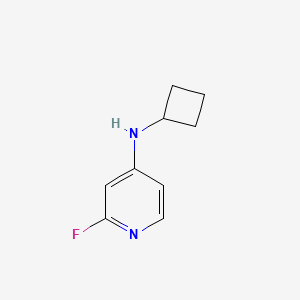
(R)-Pyrrolidine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Pyrrolidine-3-thiol is a chiral sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with a thiol group attached to the third carbon atom. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidine-3-thiol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding pyrrolidinone derivative using a thiolating agent under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of ®-Pyrrolidine-3-thiol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Pyrrolidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of ®-Pyrrolidine-3-thiol.
Scientific Research Applications
Chemistry
In chemistry, ®-Pyrrolidine-3-thiol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.
Biology
In biological research, ®-Pyrrolidine-3-thiol is studied for its potential as a biochemical probe. Its thiol group can interact with various biomolecules, making it useful for studying protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, ®-Pyrrolidine-3-thiol is explored for its potential therapeutic applications. Its ability to modulate biological pathways through its thiol group interactions makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.
Industry
In the industrial sector, ®-Pyrrolidine-3-thiol is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of ®-Pyrrolidine-3-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biological pathways. The compound’s chiral nature also allows for selective interactions with specific enantiomers of target molecules, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-thiol: Similar structure but with the thiol group on the second carbon.
Pyrrolidine-4-thiol: Thiol group on the fourth carbon.
Thioproline: A thiol-containing derivative of proline.
Uniqueness
®-Pyrrolidine-3-thiol is unique due to its specific placement of the thiol group on the third carbon, which imparts distinct reactivity and interaction profiles compared to its isomers. This unique positioning allows for selective and specific interactions in both chemical and biological contexts, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H9NS |
|---|---|
Molecular Weight |
103.19 g/mol |
IUPAC Name |
(3R)-pyrrolidine-3-thiol |
InChI |
InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 |
InChI Key |
TZVFQFLWFZUIQS-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1S |
Canonical SMILES |
C1CNCC1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


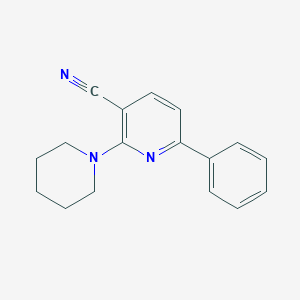
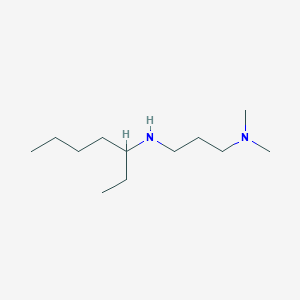
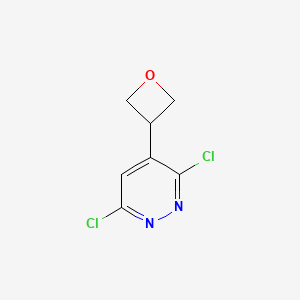
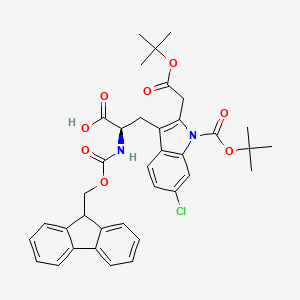
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
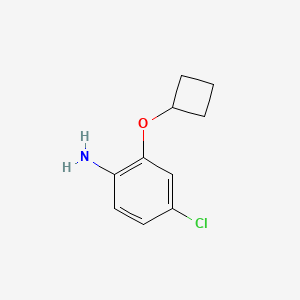
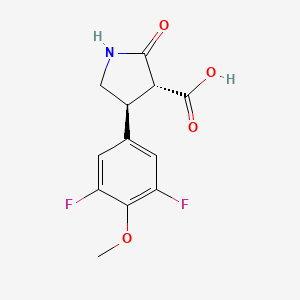
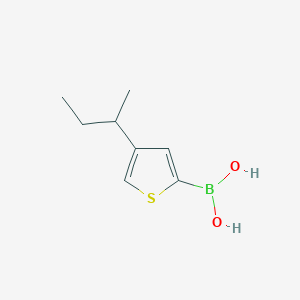
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
